molecular formula C14H8N2O3S2 B2567639 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde CAS No. 565166-61-2

4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde

Cat. No.: B2567639
CAS No.: 565166-61-2
M. Wt: 316.35
InChI Key: SLHWAGFVTGZGPQ-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through condensation reactions, diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Activity in Reduction Reactions : Oxo-rhenium(V) complexes containing heterocyclic ligands, including derivatives related to 4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde, have demonstrated significant catalytic activity in the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol. This showcases their potential in producing primary alcohols from aldehydes with good chemoselectivity and yields (Bernando et al., 2015).

Molecular Structure Analysis

  • X-ray Crystallography : Studies utilizing X-ray crystallography of compounds synthesized from reactions involving this compound have provided insights into molecular structures and the effects of substitution on the benzothiazole ring. These studies aid in understanding the electronic and structural properties critical for designing molecules with desired physical and chemical characteristics (Cox et al., 1997).

Organic Synthesis

  • Julia Olefination : The compound has been utilized in the synthesis of novel, stable reagents for Julia olefination, a methodology for constructing alkene bonds. This has opened avenues for synthesizing α-fluoro acrylonitriles, demonstrating the utility of this compound derivatives in organic synthesis, particularly in introducing fluorine into organic molecules with high stereoselectivity (Solar et al., 2008).

Fluorescence Studies

  • Ratiometric Fluorescent Probes : Derivatives of this compound have been developed as ratiometric fluorescent probes for detecting sulfur dioxide, demonstrating their potential in environmental monitoring and biological applications. The large Stokes shifts and rapid response times of these probes highlight their utility in real-time, sensitive detection scenarios (Liu et al., 2015).

Future Directions

The study of benzothiazole derivatives is a vibrant field due to their wide range of biological activities. Future research could explore the potential applications of this compound in medicine, materials science, and other fields .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O3S2/c17-8-9-5-6-13(11(7-9)16(18)19)21-14-15-10-3-1-2-4-12(10)20-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHWAGFVTGZGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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